

# computational studies on the structural aspects of pyridazine derivatives

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## An In-Depth Guide to Computational Strategies for the Structural Analysis of Pyridazine Derivatives

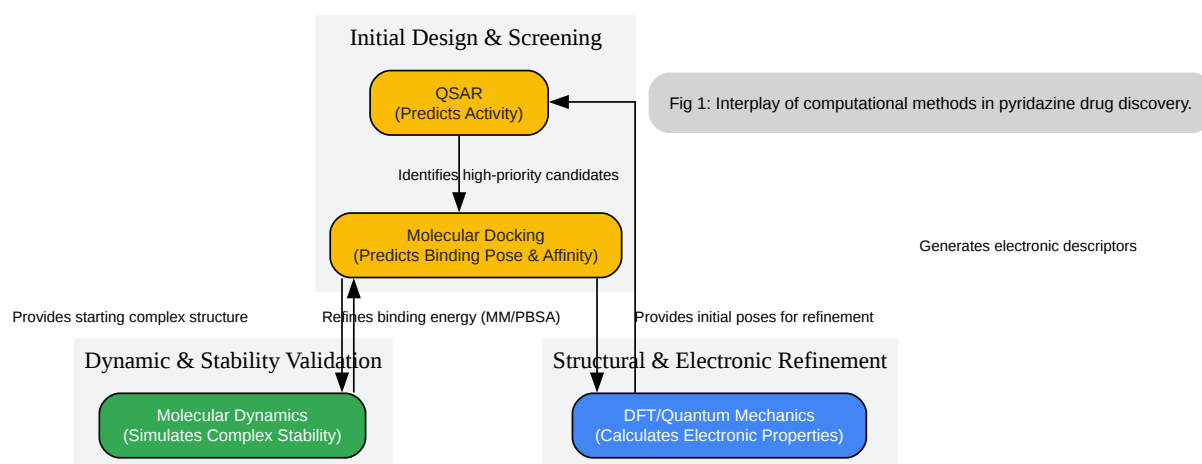
For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of pharmacologically active scaffolds is paramount. Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, and its derivatives represent a class of compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The unique physicochemical characteristics of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, make it a compelling scaffold in drug design.[4]

Computational chemistry has emerged as an indispensable tool, accelerating the drug design process by providing profound insights into the structural and electronic properties of these molecules and their interactions with biological targets.[5][6] This guide provides a comparative analysis of the primary computational methods employed in the study of pyridazine derivatives, offering both theoretical grounding and practical, field-proven protocols to empower your research endeavors.

## The Computational Toolkit: A Comparative Overview

The rational design of novel pyridazine-based therapeutic agents relies on a multi-faceted computational approach. Each method offers a unique lens through which to view the molecule's behavior, from its intrinsic electronic properties to its dynamic interactions within a

complex biological system. The selection of a method is dictated by the specific research question at hand.



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Fig 1: Interplay of computational methods in pyridazine drug discovery.

## Quantum Mechanics (QM) - Density Functional Theory (DFT)

**Core Principle:** DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It provides highly accurate calculations of molecular geometries, electronic properties, and vibrational frequencies.[7][8] For pyridazine derivatives, understanding the electronic landscape is crucial for predicting reactivity, stability, and interaction potential.[7]

**Why It's Used:**

- **Geometry Optimization:** To find the most stable 3D conformation of a molecule.

- **Electronic Properties:** To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability.[\[9\]](#)
- **Charge Distribution:** To determine how charge is distributed across the molecule, which influences electrostatic interactions with a target.
- **Descriptor Generation:** To calculate quantum chemical descriptors for use in QSAR models. [\[10\]](#)

Comparative Data:

Study Focus	Method	Key Findings	Reference
Pyridazine-Atom Interactions	DFT (B3LYP/6-31G)	Doping with different atoms (Al, In, As) significantly alters the HOMO-LUMO gap, tuning electronic properties.	<a href="#">[9]</a>
Dicyano Pyridazine	DFT (B3LYP/6-31G**)	Addition of CN radicals decreases the energy gap, enhancing potential conductivity and reactivity.	<a href="#">[7]</a>
Pyridazine Metal Complexes	DFT	Used for geometry optimization and calculation of HOMO-LUMO energy levels to complement experimental data.	<a href="#">[11]</a>

## Molecular Docking

Core Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex.<sup>[6]</sup> It is the workhorse of structure-based drug design, used to screen virtual libraries and prioritize compounds based on their predicted binding affinity.

#### Why It's Used:

- **Binding Mode Prediction:** To visualize how a pyridazine derivative fits into the active site of a target protein.
- **Affinity Estimation:** To rank compounds based on a scoring function that estimates the binding free energy. Scores below -6.0 kcal/mol are generally considered indicative of good binding.<sup>[12]</sup>
- **Interaction Analysis:** To identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

#### Comparative Data:

Pyridazine Derivative	Target Protein (PDB ID)	Docking Score (kcal/mol)	Key Interactions Noted	Reference
Triazolo[4,3-b]pyridazine (4g)	c-Met	-	Interaction with ATP-binding site	<sup>[13]</sup>
Triazolo[4,3-b]pyridazine (4g)	Pim-1	-	Interaction with ATP-binding site	<sup>[13]</sup>
Pyridazine Derivative (R67)	DNA (6BNA)	-8.5	-	<sup>[14][15]</sup>
Tetrahydroimidazo[1,2-b]pyridazine (4e)	Kinases linked to MCF-7	-	Strong binding observed	<sup>[16]</sup>
Pyrazole-pyridazine hybrid (6f)	COX-2	-	Respectable binding affinity	<sup>[17]</sup>

## Molecular Dynamics (MD) Simulations

Core Principle: While docking provides a static snapshot of the binding event, MD simulations introduce motion, simulating the dynamic behavior of the ligand-protein complex in a biological environment (typically water) over time.<sup>[18][19]</sup> This method is computationally intensive but provides invaluable information on the stability and dynamics of the interaction.

Why It's Used:

- **Stability Assessment:** To evaluate the stability of the docked pose. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. Low, stable RMSD values suggest a stable complex.<sup>[14][15]</sup>
- **Flexibility Analysis:** To understand which parts of the protein and ligand are rigid or flexible via Root Mean Square Fluctuation (RMSF).
- **Refined Energy Calculation:** To calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which are often more accurate than docking scores.<sup>[20]</sup>

Comparative Data:

Pyridazine Derivative	Target Protein	Simulation Length	Key Metric & Value	Reference
Pyridazine Derivative (R67)	DNA (6BNA)	100 ns	Binding Free Energy: -42.683 kJ/mol	<sup>[14][15]</sup>
Pyridazine Derivative (R67)	DNA (6BNA)	100 ns	Good RMSD, minimal fluctuation	<sup>[14][15]</sup>
Pyrazolo-pyridazinone derivatives	FGFR1	-	MD followed by MM/PBSA analysis	<sup>[20]</sup>

## Quantitative Structure-Activity Relationship (QSAR)

Core Principle: QSAR is a ligand-based approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[\[10\]](#)[\[21\]](#) This is particularly useful when the 3D structure of the target is unknown.

#### Why It's Used:

- **Activity Prediction:** To build predictive models that can estimate the biological activity of newly designed, unsynthesized pyridazine derivatives.
- **Mechanism Elucidation:** To identify the key molecular properties (descriptors) that are most influential for a compound's activity.
- **Virtual Screening:** To rapidly screen large virtual libraries and prioritize compounds for synthesis and testing.

#### Comparative Data:

Pyridazine Application	Model Type	Key Statistical Parameters	Reference
Vasorelaxant Activity	2D-QSAR	$R^2 = 0.8117$ , $R^2_{cvOO} = 0.7153$	<a href="#">[22]</a>
PIM-1 Kinase Inhibition	3D-QSAR	$q^2 = 0.8866$ , $r^2 = 0.9298$ , $r^2_{pred} = 0.7878$	<a href="#">[23]</a>
Corrosion Inhibition	QSAR (MLR/ANN)	ANN model showed superior performance over MLR	<a href="#">[10]</a>
PDE4 Inhibition	3D-QSAR	Generated models showed satisfactory statistical validation ( $r^2 > 0.6$ , $q^2 > 0.6$ )	<a href="#">[24]</a>

## Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following protocols are presented as self-validating systems, outlining the critical steps from preparation to analysis.

## Protocol 1: DFT Calculation for a Pyridazine Derivative

This protocol outlines a typical geometry optimization and frequency calculation using the Gaussian software package, a common choice for such tasks.<sup>[25]</sup>

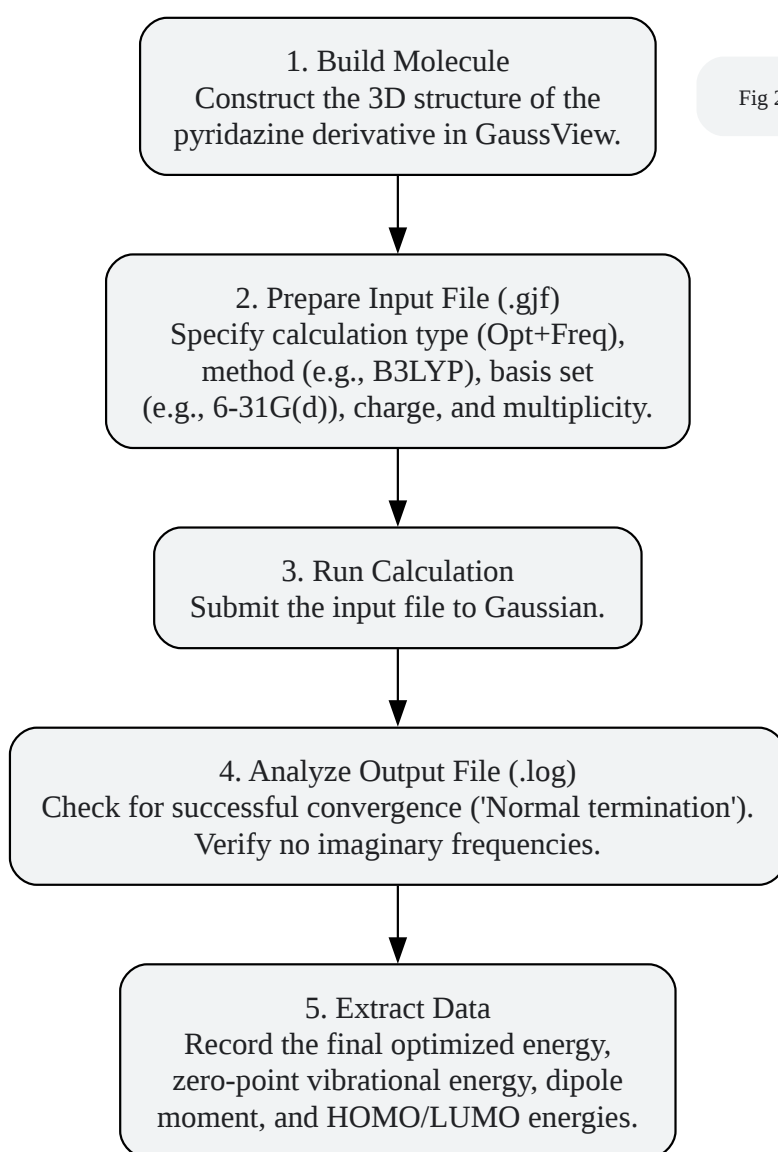


Fig 2: Workflow for a standard DFT calculation.

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Fig 2: Workflow for a standard DFT calculation.

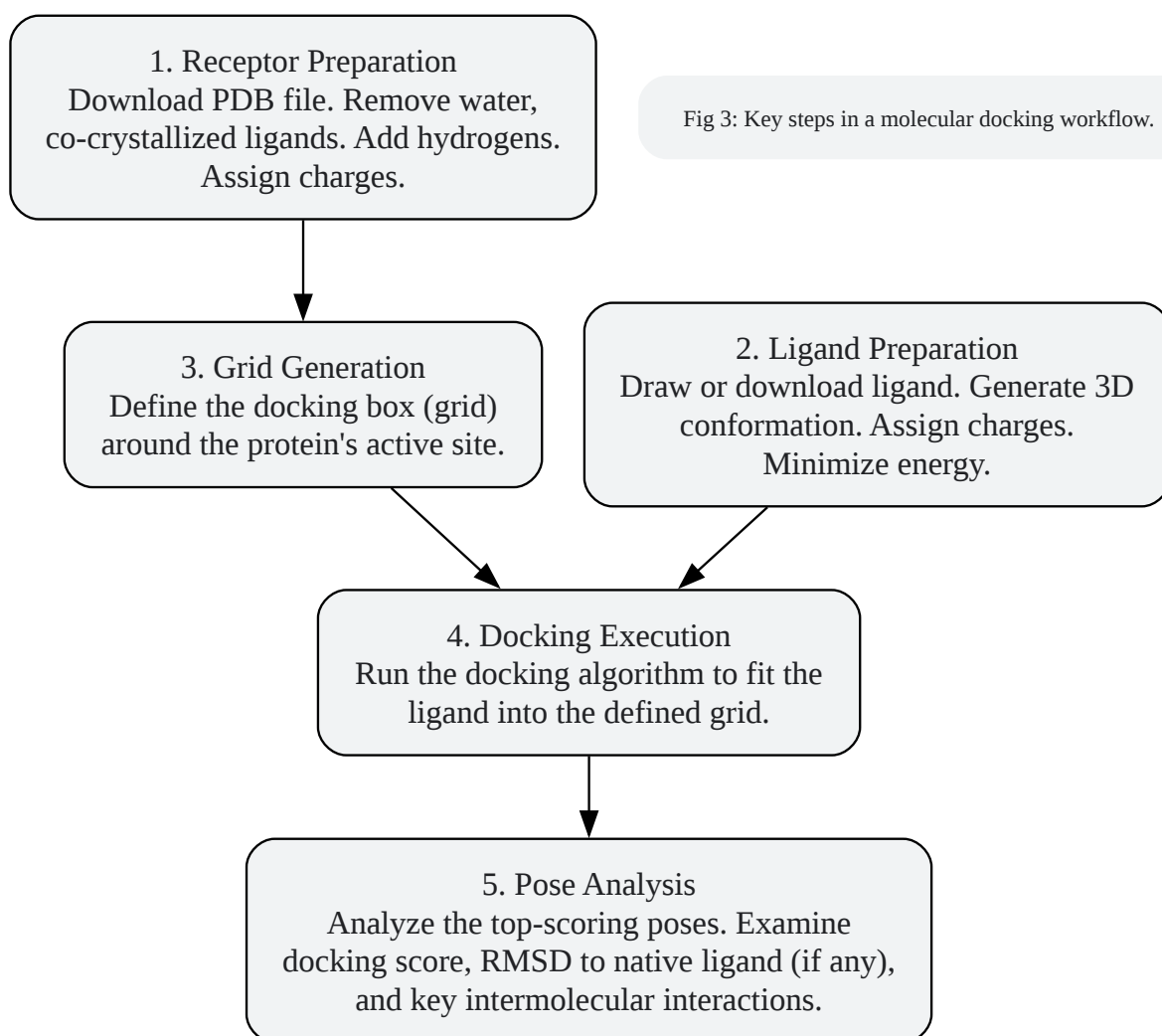
- Structure Preparation: Draw the 2D structure of the pyridazine derivative and convert it to a 3D structure using a molecular editor like GaussView or Avogadro. Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF).
- Input File Generation:
  - Set up the calculation in the Gaussian interface or by manually creating an input file (.gjf or .com).
  - Route Section (# line): Specify the keywords. A robust choice for basic properties is #p B3LYP/6-31G(d) Opt Freq.
    - B3LYP: The density functional. A widely used hybrid functional that offers a good balance of accuracy and computational cost.[8][26]
    - 6-31G(d): The basis set. A Pople-style split-valence basis set with polarization functions on heavy atoms, suitable for organic molecules.
    - Opt: Keyword to perform a geometry optimization.
    - Freq: Keyword to perform a frequency calculation. This is crucial to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
  - Charge and Multiplicity: For most neutral, closed-shell pyridazine derivatives, this will be 0 1 (charge 0, spin multiplicity 1).
  - Coordinates: Add the atomic coordinates from the structure built in step 1.
- Execution: Run the calculation using the Gaussian program.[25]
- Analysis:
  - Open the resulting output file (.log or .out).



- Search for "Normal termination" at the end of the file to ensure the job completed successfully.
- In the frequency section, check that there are no negative (imaginary) frequencies. One imaginary frequency indicates a transition state, while more suggest a failed optimization.
- Extract the final optimized energy (SCF Done), HOMO and LUMO energies, and the dipole moment.

## Protocol 2: Molecular Docking of a Pyridazine Ligand

This protocol describes a general workflow for docking a ligand into a protein's active site.



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Fig 3: Key steps in a molecular docking workflow.

- Receptor Preparation:
  - Download the crystal structure of the target protein from the Protein Data Bank (PDB).
  - Using a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera, MOE), prepare the protein by: removing water molecules and other non-essential heteroatoms, adding hydrogen atoms, and assigning partial charges using a force field (e.g., OPLS, AMBER).
  - If the protein has missing loops or residues, these may need to be modeled.
- Ligand Preparation:
  - Obtain the 3D structure of the pyridazine derivative.
  - Use a tool like LigPrep (Schrödinger) or Open Babel to generate possible ionization states at physiological pH, tautomers, and stereoisomers.
  - Perform a quick energy minimization using a suitable force field.
- Grid Generation: Define the active site. This is typically done by creating a bounding box (the "grid") centered on the co-crystallized ligand or on key catalytic residues identified from literature.
- Docking Run:
  - Use docking software (e.g., Glide, AutoDock, GOLD) to perform the docking calculation.
  - Select a precision level (e.g., Standard Precision 'SP' or Extra Precision 'XP' in Glide). Higher precision modes are more computationally expensive but more accurate.
- Results Analysis:
  - Examine the output poses. The results are typically ranked by a docking score.

- Visualize the top-scoring poses within the active site. Analyze the hydrogen bonds, hydrophobic interactions, and any other significant contacts.
- If validating the docking protocol, calculate the RMSD between the docked pose of a known ligand and its co-crystallized position. An RMSD < 2.0 Å is generally considered a successful validation.

## Protocol 3: MD Simulation of a Protein-Pyridazine Complex

This protocol provides a generalized workflow for running an MD simulation using GROMACS, a widely used simulation package.[\[14\]](#)[\[15\]](#)[\[27\]](#)

- System Preparation:
  - Start with the best-docked pose of the protein-ligand complex from Protocol 2.
  - Topology Generation: Generate topology files for the protein and the ligand. For the protein, use the `pdb2gmx` tool in GROMACS, selecting a force field (e.g., AMBER99SB-ILDN, CHARMM36). For the pyridazine ligand, a separate parameterization is needed using tools like CGenFF or the Antechamber suite to generate topology and parameter files.
  - Combine the protein and ligand topologies.
- Solvation and Ionization:
  - Create a simulation box (e.g., cubic, dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
  - Fill the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).
  - Add ions (e.g., Na<sup>+</sup>, Cl<sup>-</sup>) to neutralize the system's total charge and mimic a physiological salt concentration (e.g., 0.15 M).
- Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or inappropriate geometry.

- **Equilibration:** This is a crucial two-step process to bring the system to the desired temperature and pressure.
  - **NVT Ensemble** (Constant Number of particles, Volume, Temperature): Run a short simulation (e.g., 100-200 ps) with position restraints on the protein and ligand to allow the solvent to equilibrate around them at the target temperature (e.g., 300 K).
  - **NPT Ensemble** (Constant Number of particles, Pressure, Temperature): Run a longer simulation (e.g., 200-500 ps) with position restraints to equilibrate the system's pressure and density.
- **Production Run:**
  - Remove the position restraints and run the production MD simulation for the desired length of time (e.g., 50-100 ns or longer). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
- **Trajectory Analysis:**
  - **RMSD:** Calculate the RMSD of the protein backbone and the ligand over time to assess overall stability.
  - **RMSF:** Calculate the RMSF per residue to identify flexible regions of the protein.
  - **Hydrogen Bonds:** Analyze the number and duration of hydrogen bonds between the ligand and protein.
  - **Binding Free Energy:** Use the trajectory to perform MM/PBSA or MM/GBSA calculations to get a more quantitative estimate of binding affinity.

## Conclusion and Future Outlook

The computational investigation of pyridazine derivatives is a dynamic and powerful field. As demonstrated, a synergistic application of DFT, molecular docking, MD simulations, and QSAR modeling provides a comprehensive understanding of their structural and interactive properties. DFT elucidates the fundamental electronic characteristics that govern reactivity, while docking and MD simulations offer invaluable insights into the specifics of target binding and complex

stability. QSAR models complete the toolkit by enabling the prediction of biological activity for novel analogues.

Looking ahead, the integration of artificial intelligence and machine learning with these classical computational methods promises to further revolutionize the design of pyridazine-based therapeutics. Advanced sampling techniques in MD simulations will allow for the exploration of longer timescales, capturing more complex biological events. By leveraging these cutting-edge computational strategies, researchers can more efficiently navigate the vast chemical space to discover and optimize the next generation of pyridazine drugs.

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